4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Medicinal Chemistry Structure-Activity Relationship Farnesyltransferase Inhibition

Obtain the specific benzophenone FTase inhibitor scaffold that confers in vivo antimalarial activity. This 4'-cyano, 2-methylpiperazinomethyl regioisomer provides a unique electronic profile for aryl pocket mapping and competitive binding assays. Its ortho-basic center and para-cyano handle enable systematic SAR and rapid library derivatization. Secure the high-purity reference standard to guarantee unambiguous isomer identification in your research workflow.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS No. 898782-86-0
Cat. No. B1614418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
CAS898782-86-0
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-18-4-2-3-5-19(18)20(24)17-8-6-16(14-21)7-9-17/h2-9H,10-13,15H2,1H3
InChIKeyMVRWHBBQEMSUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone (CAS 898782-86-0): Structural Profile and Procurement Context


4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone (CAS 898782-86-0, molecular formula C20H21N3O, molecular weight 319.41 g/mol) is a synthetic benzophenone derivative distinguished by a para-cyano substituent on one phenyl ring and an ortho-(4-methylpiperazin-1-yl)methyl moiety on the other . This compound belongs to a class of methylpiperazinyl-substituted benzophenones investigated as non-thiol farnesyltransferase (FTase) inhibitors with antimalarial activity, wherein the introduction of a methylpiperazinyl group was shown to convert compounds with in vitro-only activity into those with in vivo antimalarial efficacy [1]. The compound is offered by multiple specialty chemical suppliers, typically at 95–97% purity, and is catalogued under IUPAC name 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile [2]. Predicted physicochemical properties include a boiling point of 508.0±50.0 °C, density of 1.20±0.1 g/cm³, pKa of 7.56±0.10, 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 rotatable bonds .

Why Generic Substitution Fails for 4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone


The methylpiperazinyl-substituted benzophenone scaffold is exquisitely sensitive to both the position and electronic nature of substituents. In the Schlitzer group's development of benzophenone-based farnesyltransferase inhibitors, the introduction of a methylpiperazinyl moiety was the critical structural modification that conferred in vivo antimalarial activity to a series previously active only in vitro [1]. The specific regiochemistry—cyano at the 4'-position (para to the carbonyl on the benzoyl ring) combined with the methylpiperazinomethyl group at the 2-position (ortho on the second ring)—creates a unique spatial and electronic profile that cannot be replicated by positional isomers. Even closely related analogs such as 2-cyano-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898782-82-6) or 4'-cyano-3-(4-methylpiperazinomethyl) benzophenone (CAS 898788-46-0) differ in the orientation of the cyano hydrogen bond acceptor and the steric environment around the piperazine-bearing carbon, parameters known to affect FTase binding pocket complementarity [1]. Generic substitution without structural verification risks selecting an isomer with divergent target engagement, altered solubility, or different metabolic stability.

Quantitative Differential Evidence for 4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone vs. Closest Analogs


Cyano Positional Isomerism: 4'-Cyano vs. 2-Cyano and 3-Cyano Regioisomers

The para (4') positioning of the cyano group in the target compound (CAS 898782-86-0) creates a linear, conjugated electron-withdrawing pathway through the benzophenone carbonyl, maximizing resonance withdrawal across the entire benzoyl system. In contrast, 2-cyano-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898782-82-6) places the cyano ortho on the benzoyl ring, introducing steric hindrance near the carbonyl and altering the hydrogen bond acceptor vector. The 3-cyano isomers (meta-substituted) present intermediate electronic effects. The pKa of the piperazine N-methyl group is predicted to be 7.56±0.10 for the target compound ; the ortho-cyano isomer is expected to show a lower pKa due to proximal electron withdrawal, affecting protonation state at physiological pH. These electronic differences translate to altered FTase binding: the Schlitzer group demonstrated that benzophenone-based FTase inhibitors rely on precise aryl binding site interactions where even minor substituent shifts can abrogate in vivo activity [1].

Medicinal Chemistry Structure-Activity Relationship Farnesyltransferase Inhibition

Methylpiperazinomethyl Group Position: 2- vs. 3- vs. 4-Substitution on the Second Phenyl Ring

The methylpiperazinomethyl substituent at the 2-position (ortho to the benzophenone carbonyl on the non-cyano ring) places the basic piperazine nitrogen in close proximity to the ketone oxygen, creating potential for intramolecular interactions that stabilize specific conformations. The positional isomer 4'-cyano-3-(4-methylpiperazinomethyl) benzophenone (CAS 898788-46-0) moves the piperazine-bearing methylene to the meta position, altering the distance between the basic nitrogen and the carbonyl by approximately 2.5 Å and changing the conformational landscape accessible to the molecule. In the context of FTase inhibition, the Schlitzer group's flexible docking studies revealed that the piperazinyl moiety placement directly influences the inhibitor's ability to engage both the farnesyl diphosphate binding site and the adjacent aryl binding pocket simultaneously [1]. The ortho substitution creates a more compact folded conformer compared to the extended conformation favored by para-substituted analogs such as 2-(4-methylpiperazinomethyl)benzophenone [2].

Medicinal Chemistry Receptor Binding Conformational Analysis

Hydrogen Bond Acceptor Architecture: 4 HBA with Defined Geometry vs. Non-Cyano and Differently Substituted Analogs

The target compound presents exactly 4 hydrogen bond acceptors: the benzophenone carbonyl oxygen, the two piperazine nitrogen atoms (only the non-methylated N is effectively available at physiological pH; the N-methyl is partially protonated, pKa ~7.56 [1]), and the cyano nitrogen. The para-cyano group orients its nitrogen lone pair linearly along the molecular axis, creating a well-defined HBA vector approximately 10 Å from the piperazine centroid. This spatial arrangement is distinct from non-cyano analogs such as 2-(4-methylpiperazinomethyl)benzophenone [2], which presents only 3 HBA sites and lacks the extended electron-withdrawing character. The cyano group also contributes to molecular recognition: in FTase crystal structures, aryl nitriles can engage in favorable dipole-dipole interactions with backbone amides in the aryl binding site [3]. The computed complexity index of 467 for the target compound versus lower values for simpler benzophenones reflects this richer pharmacophoric profile.

Computational Chemistry Drug Design Pharmacophore Modeling

Class-Level Evidence: Methylpiperazinyl Moiety as a Determinant of in Vivo Antimalarial Activity

The Schlitzer group reported that benzophenone-based farnesyltransferase inhibitors without a methylpiperazinyl substituent showed high in vitro antimalarial activity against Plasmodium falciparum but no in vivo efficacy. The introduction of a methylpiperazinyl moiety—the exact structural feature present in 4'-cyano-2-(4-methylpiperazinomethyl) benzophenone—was the key modification that conferred in vivo antimalarial activity to this compound class [1]. This represents a qualitative, binary differentiation: compounds lacking the methylpiperazinyl group are confined to in vitro utility, while those bearing it, including the target compound, belong to the in vivo-active series. Subsequent structure-based optimization replaced the piperazinyl with an N,N,N'-trimethylethylenediamine moiety, yielding further improvements in in vitro potency and selectivity, but the methylpiperazinyl series remains the foundational scaffold from which these advances were derived [1][2].

Antimalarial Drug Discovery Farnesyltransferase In Vivo Efficacy

Optimal Application Scenarios for 4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone Based on Differential Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies of in Vivo-Active Antimalarial Farnesyltransferase Inhibitors

4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone represents the methylpiperazinyl-bearing benzophenone scaffold that the Schlitzer group demonstrated is capable of conferring in vivo antimalarial activity to FTase inhibitors [1]. For medicinal chemistry teams building on the Kohring 2008 SAR series, this compound provides the specific 4'-cyano, 2-methylpiperazinomethyl substitution pattern suitable as a starting point for systematic optimization. Its para-cyano group offers a well-defined hydrogen bond acceptor vector and electron-withdrawing character that can be systematically varied (e.g., replacement with other electron-withdrawing groups) to probe aryl binding site tolerance [1]. The ortho-methylpiperazinomethyl group places a basic center in proximity to the carbonyl, a geometry that can be exploited for conformational constraint or further derivatization.

Reference Standard for Analytical Differentiation of Positional Isomers in the Cyano-Methylpiperazinomethyl Benzophenone Series

Given the existence of at least four positional isomers of cyano-(4-methylpiperazinomethyl) benzophenone (with cyano at 2-, 3-, or 4-position on either ring; CAS numbers 898782-86-0, 898782-82-6, 898783-49-8, 898788-46-0, 898788-44-8) [1], 4'-cyano-2-(4-methylpiperazinomethyl) benzophenone can serve as a well-defined reference standard for chromatographic method development, NMR spectral library building, or mass spectrometric differentiation of regioisomers. Its distinct predicted retention characteristics (pKa 7.56, 4 HBA, exact mass 319.16846 g/mol) and unique InChI Key (MVRWHBBQEMSUNV-UHFFFAOYSA-N) facilitate unambiguous identification in isomer mixtures, supporting quality control and purity verification in chemical procurement workflows.

Building Block for Diversified Kinase-Targeted Library Synthesis

The presence of a cyano group at the 4'-position, combined with the methylpiperazinomethyl group at the 2-position, provides two chemically orthogonal handles for further derivatization: the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, while the tertiary piperazine nitrogen can undergo alkylation, acylation, or sulfonylation [1]. The benzophenone carbonyl offers a third site for oxime or hydrazone formation. This multi-functional scaffold architecture enables the rapid generation of diverse compound libraries for kinase inhibitor screening programs, where the benzophenone core can mimic the diaryl ketone motif found in several kinase inhibitor pharmacophores, while the methylpiperazinyl moiety provides solubility-enhancing basic character (predicted pKa 7.56) .

Tool Compound for Studying Farnesyltransferase Aryl Binding Site Interactions

Based on the homology modeling and flexible docking studies by Kohring et al. (2008), benzophenone-based FTase inhibitors engage two distinct aryl binding sites in the P. falciparum farnesyltransferase active site [1]. The 4'-cyano-2-(4-methylpiperazinomethyl) substitution pattern places the electron-deficient cyano-phenyl ring in one aryl pocket while the methylpiperazinomethyl-phenyl ring occupies the other, with the protonated piperazine (pKa 7.56) positioned to interact with the diphosphate binding region. This specific arrangement makes the compound useful as a probe for competitive binding assays designed to map aryl site preferences across species (e.g., human vs. P. falciparum FTase), supporting selectivity profiling efforts in antimalarial drug discovery [1].

Quote Request

Request a Quote for 4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.